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Efficacy Data from Clinical Studies

The following tables summarize the efficacy and safety findings from a Phase 1/2 study of Orteronel in

combination with docetaxel and prednisone (DP) in chemotherapy-naive mCRPC patients [1] [2].

Table 1: Efficacy Outcomes after 4 Cycles of Orteronel (400 mg BID) + DP

Efficacy Parameter Result

PSA Response (230% reduction) 68% of patients

PSA Response (250% reduction) 59% of patients

PSA Response (290% reduction) 23% of patients

Median Best PSA Response -T7%

Objective Response Rate (RECIST) 70% (7 of 10 evaluable patients)
Median Time to PSA Progression 6.7 months

Median Radiographic PFS 12.9 months

Table 2: Common Adverse Events (All Grades) with Orteronel + DP
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Adverse Event Incidence
Fatigue 78%
Alopecia 61%
Diarrhea 48%
Nausea 43%
Dysgeusia (taste distortion) 39%
Neutropenia 39%

Detailed Experimental Protocol

Below is a protocol adapted from the Phase 1/2 clinical trial investigating Orteronel plus docetaxel and

prednisone [1] [2].

1. Study Objectives

¢ Primary (Phase 1): To determine the recommended phase 2 dose (RP2D) of Orteronel in

combination with docetaxel and prednisone.
¢ Primary (Phase 2): To evaluate the safety, pharmacokinetics, and efficacy (PSA response,

radiographic progression) of the combination.

2. Patient Population

¢ Diagnosis: Metastatic castration-resistant prostate cancer (NCRPC).
e Prior Therapy: Chemotherapy-naive for metastatic disease.
¢ Key Inclusion Criteria:

o Serum PSA =5 ng/mL.

o Serum testosterone <50 ng/dL.

o Adequate organ function.

3. Dosage and Administration

¢ Orteronel: 400 mg administered orally, twice daily (BID). This was the RP2D established in the phase
1 portion of the study [1] [2].
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e Docetaxel: 75 mg/mz2, administered by intravenous infusion over 1 hour, every 3 weeks.
e Prednisone: 5 mg administered orally, twice daily, continuously.

4. Premedication and Supportive Care

e Standard premedication for docetaxel (e.g., dexamethasone) should be administered to prevent
hypersensitivity reactions and fluid retention.
e Monitor blood counts regularly due to the risk of neutropenia.

5. Dose Modification

e Dose reductions of Orteronel (to 300 mg BID) and docetaxel are stipulated for managing specific
toxicities, based on protocol-defined guidelines.

6. Assessments and Endpoints

o Efficacy:
o PSA Response: Measured every cycle. PSA progression defined per consensus guidelines.
o Radiographic Tumor Assessment: Performed at baseline and every 3 cycles using CT/MRI.
Evaluated using RECIST 1.1 criteria [1].
o Radiographic PFS: Time from randomization to radiographic disease progression or death.
¢ Pharmacodynamics:
o Measurement of serum androgen levels (e.g., testosterone, DHEA-S) at baseline and
periodically during treatment to confirm target engagement [1] [2].
o Safety:
o Continuous monitoring, with adverse events graded according to the National Cancer Institute
Common Terminology Criteria for Adverse Events (NCI-CTCAE) [1].

Scientific Rationale and Workflow

Orteronel is an investigational, non-steroidal, oral inhibitor that selectively targets the 17,20-lyase activity
of the CYP17A1 enzyme [3]. This enzyme is crucial for the production of androgens in the testes, adrenal
glands, and within the prostate cancer tumors themselves. By inhibiting 17,20-lyase, Orteronel more
selectively blocks the synthesis of androgens (like DHEA) that fuel prostate cancer growth, with a lesser
direct effect on cortisol synthesis compared to abiraterone [3] [4]. Docetaxel, a cytotoxic chemotherapy,
works by stabilizing microtubules, disrupting cell division, and also has been shown to impair androgen
receptor signaling [1]. The combination aims to simultaneously attack the cancer through two

complementary mechanisms: profound androgen suppression and direct cytotoxic cell kill.
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The workflow of a clinical study investigating this combination can be summarized as follows:

Patient Enrollment:
Chemotherapy-naive mCRPC

Baseline Assessments:
PSA, CT/MRI, Testosterone

Treatment Phase:
Orteronel (400mg BID) + Docetaxel (75mg/m2? gq3w) + Prednisone (5mg BID)

Phase 1¢Portion

Cycle 1-4:
Dose-Limiting Toxicity (DLT) Assessment
(Phase 1)

If no DLT at 400m

Phase 2 Dose (RP2D)

[Establish Recommended

y

Continuous Efficacy & Safety Monitoring
(Phase 2)

l

Primary Endpoint Analysis:
Radiographic PFS & Overall Survival

Study Conclusion
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Important Clinical Considerations

¢ Discontinued Development: Despite showing activity in early-phase trials, the development of
Orteronel was halted after two large Phase lll trials (ELM-PC 4 and ELM-PC 5) in mCRPC failed to
demonstrate a statistically significant improvement in overall survival compared to placebo, which
was the primary endpoint [3] [4].

o Safety Profile: The combination with docetaxel showed a manageable toxicity profile. The dose-
limiting toxicity observed was febrile neutropenia [1] [2]. Other common adverse events are listed in
Table 2.

e Comparison with Other Therapies: Orteronel's key differentiator was its higher selectivity for
17,20-lyase over 17a-hydroxylase compared to abiraterone, potentially leading to less disruption of
cortisol synthesis [3]. However, prednisone was still co-administered in clinical trials to mitigate the
risk of adrenal insufficiency and because the control arms included it [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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